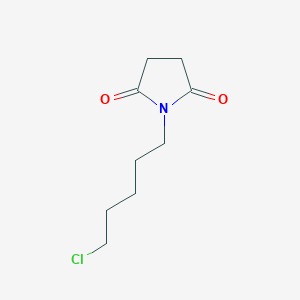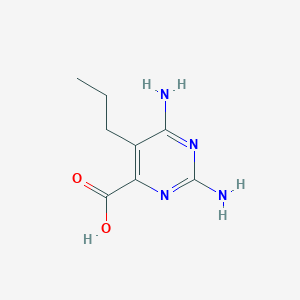
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is an organic compound with the molecular formula C15H25Br2NOSi. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydroxyl group at position 4 is protected by a triisopropylsilyl group. This compound is of interest in organic synthesis and various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline typically involves the bromination of 4-((triisopropylsilyl)oxy)aniline. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,6-diamino-4-((triisopropylsilyl)oxy)aniline derivatives.
Applications De Recherche Scientifique
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The triisopropylsilyl group serves as a protecting group, which can be removed under specific conditions to reveal the hydroxyl group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a triisopropylsilyl group.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of a triisopropylsilyl group.
Uniqueness
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is unique due to the presence of the triisopropylsilyl group, which provides steric protection and can be selectively removed. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups at specific positions on the benzene ring.
Propriétés
Formule moléculaire |
C15H25Br2NOSi |
|---|---|
Poids moléculaire |
423.26 g/mol |
Nom IUPAC |
2,6-dibromo-4-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H25Br2NOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,18H2,1-6H3 |
Clé InChI |
CTZCEESYXMXEEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)

![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)





